Cymal-4
CAS No.: 181135-57-9
Cat. No.: VC20922961
Molecular Formula: C22H40O11
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 181135-57-9 |
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Molecular Formula | C22H40O11 |
Molecular Weight | 480.5 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1 |
Standard InChI Key | JRNQXDHDSXBSFV-WXFJLFHKSA-N |
Isomeric SMILES | C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Chemical Identity and Structural Characteristics
Cymal-4 is characterized by its unique molecular structure combining a hydrophilic maltose head group with a hydrophobic tail containing a cyclohexyl moiety. The compound is formally identified by the following specifications:
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Chemical Name: 4-Cyclohexyl-1-Butyl-β-D-Maltoside
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CAS Number: 181135-57-9
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Molecular Formula: C22H40O11
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IUPAC Name: (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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Standard InChIKey: JRNQXDHDSXBSFV-WXFJLFHKSA-N
The structural arrangement of Cymal-4 features a maltoside head group connected to a four-carbon alkyl chain with a terminal cyclohexyl group. This molecular architecture provides an optimal balance between hydrophilicity and lipophilicity, which is critical for its function as a mild detergent capable of effectively solubilizing membrane proteins while maintaining their structural integrity.
Physicochemical Properties
Understanding the physicochemical properties of Cymal-4 is essential for optimizing its use in various biochemical applications. The compound exhibits several key characteristics:
Physical Properties
The following table summarizes the primary physical properties of Cymal-4:
Solubility and Micelle Formation
As a non-ionic detergent, Cymal-4 forms micelles in aqueous solutions above its critical micelle concentration (CMC). The micellar properties of Cymal-4 are particularly important for its applications in membrane protein research, as they determine the efficiency of protein extraction from biological membranes and the stability of the resulting protein-detergent complexes (PDCs).
Applications in Biochemical Research
Cymal-4 has found significant applications in various areas of biochemical research, particularly those involving membrane proteins. Its balanced detergent properties make it especially valuable for specific research contexts.
Membrane Protein Purification
One of the most significant applications of Cymal-4 is in the isolation and purification of membrane proteins. The compound effectively solubilizes membrane proteins while preserving their native conformations and functional states . This property is particularly valuable in structural biology studies, where maintaining protein integrity during extraction from biological membranes is critical.
Membrane Reconstitution
Beyond protein purification, Cymal-4 is utilized in membrane reconstitution experiments, where purified membrane proteins are reincorporated into artificial lipid bilayers or nanodiscs. This application is particularly valuable for functional studies of membrane proteins in controlled lipid environments.
Comparative Analysis with Other Detergents
To better understand the unique properties and advantages of Cymal-4, it is valuable to compare it with other commonly used detergents in biochemical research.
Comparison with Other Surfactants
The following table provides a comparative analysis of Cymal-4 with other surfactants commonly used in membrane protein research:
Compound | Structure Type | Unique Features | Relative Effectiveness |
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4-Cyclohexyl-1-Butyl-β-D-Maltoside (Cymal-4) | Non-Ionic Surfactant | Balanced hydrophilicity/lipophilicity | Highly effective for membrane protein solubilization |
Octyl β-D-glucoside | Non-Ionic Surfactant | Simpler sugar head group | Less effective than Cymal-4 for membrane proteins |
Dodecyl β-D-maltoside | Non-Ionic Surfactant | Higher hydrophobicity | Less biocompatible than Cymal-4 |
Triton X-100 | Non-Ionic Surfactant | Polyethylene oxide head group | More toxic; less selective for membrane proteins |
Table 2: Comparative analysis of Cymal-4 with other commonly used detergents | |||
Cymal-4 demonstrates a favorable balance of properties that make it particularly suitable for biochemical applications requiring mild conditions. Its structural characteristics provide an optimal combination of protein solubilization efficiency and preservation of protein structure and function. |
Advantages in Specific Applications
The specific molecular architecture of Cymal-4 confers several advantages in membrane protein research:
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The maltoside head group provides excellent solubility in aqueous environments
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The cyclohexylbutyl tail effectively interacts with hydrophobic regions of membrane proteins
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The moderate chain length results in milder detergent properties compared to longer-chain homologs
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The non-ionic nature minimizes denaturing effects on protein structure
These characteristics make Cymal-4 particularly valuable for working with structurally complex or functionally sensitive membrane proteins.
Recent Research Findings
Recent studies have provided significant insights into the behavior of maltoside-containing detergents such as Cymal-4 in protein-detergent complexes.
Applications in Structural Biology
The unique properties of Cymal-4 have made it a valuable tool in structural biology studies of membrane proteins. Its ability to effectively solubilize membrane proteins while maintaining their structural integrity has contributed to successful crystallization and structure determination of various membrane proteins.
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